molecular formula C17H23N3O4 B2755745 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate CAS No. 526190-25-0

4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate

Cat. No. B2755745
CAS RN: 526190-25-0
M. Wt: 333.388
InChI Key: BNPSEBQRNZWVKO-UHFFFAOYSA-N
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Description

The compound “4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed piperidine rings, e.g., proline derivatives . The specific synthesis process for “4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate” is not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Dye Synthesis

4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate and similar compounds are used in dye synthesis. For example, compounds like 4-morpholino-1,8-naphthalic anhydride derivatives are involved in creating yellow to orange dyes for synthetic-polymer fibers. These dyes show good coloration and fastness properties on polyester, indicating their relevance in textile industries (Peters & Bide, 1985).

Antioxidant and Antinociceptive Activities

These compounds have been synthesized and evaluated for their antioxidant and antinociceptive activities. For instance, novel phenoxy acetyl carboxamides synthesized using bases like piperidine and morpholine showed potential in scavenging radicals and eliciting antinociceptive activity in animal models (Manjusha et al., 2022).

Biochemical Studies

Compounds with structures similar to 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate are used in biochemical studies, particularly in the synthesis of new derivatives for various biological activities. For example, the synthesis of benzofuro[3,2‐d]pyrimidines and their derivatives has shown potential antibacterial and antifungal activities, highlighting their significance in pharmaceutical research (Bodke & Sangapure, 2003).

DNA Complexation and Transfection Experiments

These compounds are also involved in the synthesis of dendrimers for biological experiments. Dendrimers with amine terminal groups, including morpholine and piperidine, have been studied for their ability to interact with DNA, forming dendriplexes. This research is crucial in understanding gene delivery mechanisms and developing new transfection agents (Padié et al., 2009).

Medicinal Chemistry

In medicinal chemistry, these compounds are utilized for their binding properties with enzymes and receptors. Research has been conducted on derivatives of similar compounds for their interaction with enzymes like monoglyceride lipase and kappa-opioid receptors, indicating their potential in developing new therapeutic agents (Carroll et al., 2005).

properties

IUPAC Name

[4-(morpholine-4-carbonylamino)phenyl] piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c21-16(19-10-12-23-13-11-19)18-14-4-6-15(7-5-14)24-17(22)20-8-2-1-3-9-20/h4-7H,1-3,8-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPSEBQRNZWVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate

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